molecular formula C22H17F3N6O B6531910 N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(trifluoromethyl)benzamide CAS No. 1019106-16-1

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B6531910
CAS RN: 1019106-16-1
M. Wt: 438.4 g/mol
InChI Key: CPCHTRAOWUYPQA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), a trifluoromethyl group (-CF3), and a pyrazole ring (a five-membered ring with two nitrogen atoms). These functional groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s structure and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the amide group could increase the compound’s polarity and potentially its solubility in water .

Future Directions

The study and development of new compounds is a key part of medicinal chemistry and drug discovery. If this compound shows promising biological activity, it could be a candidate for further study and potential development into a therapeutic drug .

properties

IUPAC Name

N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N6O/c1-14-11-12-31(30-14)20-10-9-19(28-29-20)26-17-5-7-18(8-6-17)27-21(32)15-3-2-4-16(13-15)22(23,24)25/h2-13H,1H3,(H,26,28)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCHTRAOWUYPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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